Fluazinam-2-amino

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

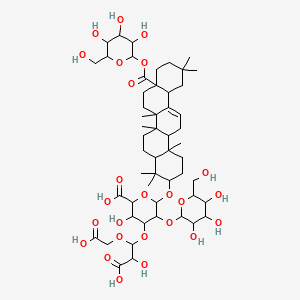

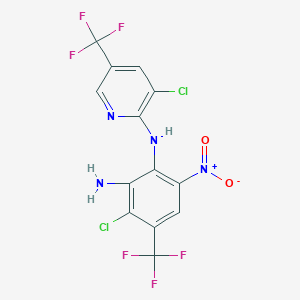

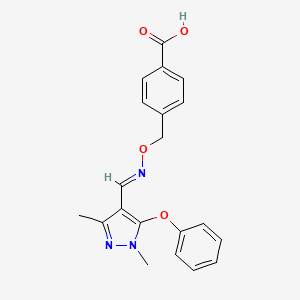

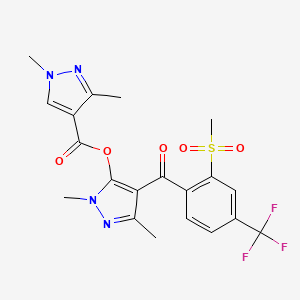

Fluazinam-2-amino is a member of the class of aminopyridines. It’s a fungicide used to control grey mould, downy mildew, and other fungal pathogens .

Synthesis Analysis

The synthesis of Fluazinam involves an amination reaction of a pyridine to obtain 2-amino, 3-chloro, 5-trifluoromethylpyridine, the addition of a strong base to the 2-amino, 3-chloro, 5-trifluoromethylpyridine, and a formation reaction of Fluazinam by coupling of the 2-amino-3-chloro-5-trifluoromethylpyridine with the 2,4-dichloro, 3,5-dinitro, benzotrifluoride . A modified QuEChERS method and LC-MS/MS have been used for the analysis of fluazinam in vegetables and fruits .Molecular Structure Analysis

The molecular formula of Fluazinam is C13H4Cl2F6N4O4 . The structure involves a 2-amino-5-(trifluoromethyl)pyridine in which one of the amino hydrogens is replaced by a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group .Chemical Reactions Analysis

Fluazinam was found to be low to moderate persistent under dark anaerobic conditions due to the relatively rapid reduction of the nitro groups to form the MAPA, AMPA-FLUAZINAM, and DAPA metabolites . It also triggers oxidative stress in fungal cells by inducing ROS accumulation and caspase activation, leading to cellular damage and eventual cell death .Physical And Chemical Properties Analysis

Fluazinam is a yellow, odourless crystalline solid at 20 °C. It has a low aqueous solubility and a low volatility. It can be persistent in soil systems but tends not to be persistent in water .Mechanism of Action

Fluazinam exerts its antifungal effect through a unique mode of action that involves multiple pathways. Specifically, it triggers oxidative stress in fungal cells by inducing ROS accumulation and caspase activation, leading to cellular damage and eventual cell death . It also inhibits the germination of spores and the development of infection structures .

Safety and Hazards

Fluazinam is considered hazardous according to OSHA 29 CFR 1910.1200. It is toxic by inhalation, irritating to skin, and may cause serious damage to eyes. It may cause sensitization by skin contact and poses a possible risk of harm to the unborn child . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Future Directions

properties

IUPAC Name |

3-chloro-1-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F6N4O2/c14-6-1-4(12(16,17)18)3-23-11(6)24-10-7(25(26)27)2-5(13(19,20)21)8(15)9(10)22/h1-3H,22H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEZDJYEWCAMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912302 |

Source

|

| Record name | 3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169327-83-7 |

Source

|

| Record name | 3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)